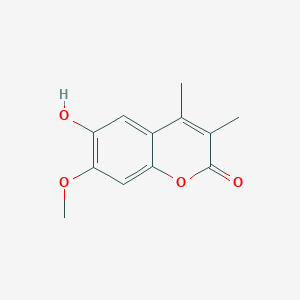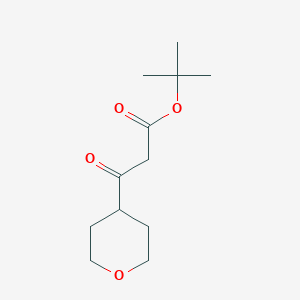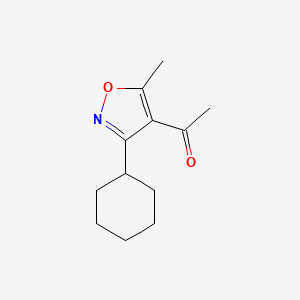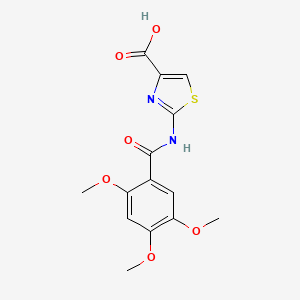
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 2,4,5-trimethoxybenzoyl group and a hydroxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid typically involves the reaction of 4-ethoxycarbonyl-1,3-thiazole-2-isocyanate with 1,2,4-trimethoxybenzene in the presence of tin chloride (IV) as a catalyst. The reaction is carried out in chlorobenzene as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present on the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers, onto the thiazole ring.
科学的研究の応用
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a subject of medicinal chemistry research.
作用機序
The mechanism of action of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid involves its interaction with molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate: This compound is structurally similar but features an ethoxycarbonyl group instead of a hydroxycarbonyl group.
2-[N-(2,4,5-Trimethoxybenzoyl)amino]-4-[(2-dicyclohexylaminoethyl)aminocarbonyl]-1,3-thiazole: This compound has a more complex structure with additional substituents on the thiazole ring.
Uniqueness
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,5-trimethoxybenzoyl group and the hydroxycarbonyl group allows for unique interactions with biological targets and distinct reactivity in chemical transformations.
特性
分子式 |
C14H14N2O6S |
|---|---|
分子量 |
338.34 g/mol |
IUPAC名 |
2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O6S/c1-20-9-5-11(22-3)10(21-2)4-7(9)12(17)16-14-15-8(6-23-14)13(18)19/h4-6H,1-3H3,(H,18,19)(H,15,16,17) |
InChIキー |
NJPNBZKMVUGMAU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(=O)NC2=NC(=CS2)C(=O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


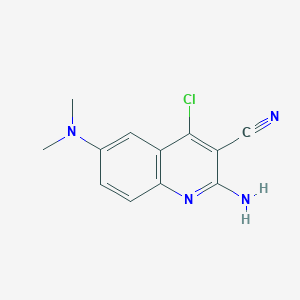
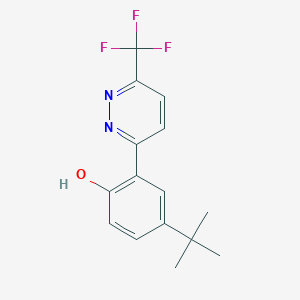
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]acetamide](/img/structure/B8344125.png)
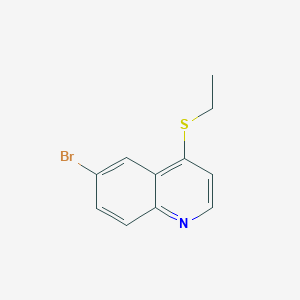
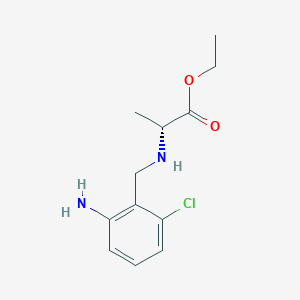
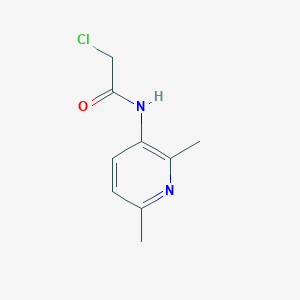
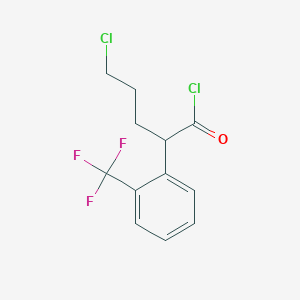
![(S)-1-(6-bromobenzo[d]thiazol-2-yl)piperidin-3-ol](/img/structure/B8344142.png)
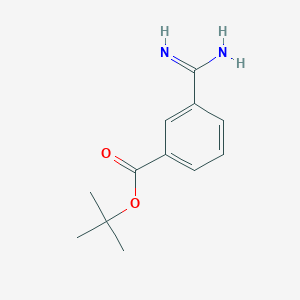
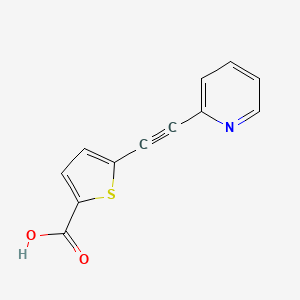
![2-(3-Bromophenyl)-[1,3,6,2]dioxazaborocane](/img/structure/B8344183.png)
